Lipophilicity (LogP) Differentiation from Unsubstituted and Mono-Substituted Analogs
The 2-chloro-6-fluoro substitution pattern on the benzyl ring of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol results in a significantly lower calculated LogP (1.12) compared to the unsubstituted benzyl analog (LogP = 1.38-1.64) and a less pronounced reduction relative to the mono-2-chloro derivative (LogP = 2.00) [1][2][3]. This difference in lipophilicity is a key determinant for passive membrane permeability and aqueous solubility, directly influencing a compound's suitability for specific in vitro or in vivo experimental systems.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.12 |
| Comparator Or Baseline | 1-Benzylpiperidin-4-ol (LogP = 1.38-1.64); 1-(2-Chlorobenzyl)piperidin-4-ol (LogP = 2.00) |
| Quantified Difference | Decrease of 0.26 to 0.52 units vs. unsubstituted analog; Decrease of 0.88 units vs. mono-2-chloro analog |
| Conditions | In silico calculation (ALOGPS or similar) |
Why This Matters
Procurement of the correct analog with precise LogP is essential for controlling solubility and permeability in assay development, impacting hit validation and lead optimization workflows.
- [1] Chemsrc. 1-(2-Chloro-6-fluorobenzyl)-4-piperidinol (CAS 331860-22-1). Retrieved April 17, 2026. View Source
- [2] Sielc. 1-Benzylpiperidin-4-ol. Retrieved April 17, 2026. View Source
- [3] Chemsrc. 1-(2-Chlorobenzyl)piperidin-4-ol (CAS 184921-08-2). Retrieved April 17, 2026. View Source
